molecular formula C21H18N4O3 B2648608 N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 1448027-54-0

N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Cat. No.: B2648608
CAS No.: 1448027-54-0
M. Wt: 374.4
InChI Key: JXIYSLQFWZBKKU-UHFFFAOYSA-N
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Description

N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide (CAS 1448027-54-0) is a synthetic chemical compound with a molecular formula of C21H18N4O3 and a molecular weight of 374.40 g/mol . This acetamide derivative features a complex structure incorporating both a furan-2-carbonyl and a pyridin-3-yl group attached to a central dihydropyrazole ring, a scaffold recognized in medicinal chemistry research . Pyrazoline-based compounds are frequently investigated for their diverse biological activities. Scientific literature indicates that structurally related pyrazoline derivatives have demonstrated a range of pharmacological properties in preclinical studies, including significant antimicrobial and antitumor activities . Furthermore, some pyrazoline compounds are known to function as kinase inhibitors, suggesting potential pathways for therapeutic intervention . The specific mechanism of action, pharmacological profile, and full range of applications for this compound are subject to ongoing research. This product is intended for laboratory research use only, providing scientists with a high-quality compound for hit identification, lead optimization, and other investigative purposes in drug discovery and chemical biology.

Properties

IUPAC Name

N-[3-[2-(furan-2-carbonyl)-3-pyridin-3-yl-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-14(26)23-17-7-2-5-15(11-17)18-12-19(16-6-3-9-22-13-16)25(24-18)21(27)20-8-4-10-28-20/h2-11,13,19H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIYSLQFWZBKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CN=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of intermediate compounds, such as the furan-2-carbonyl chloride and the pyridin-3-yl hydrazine. These intermediates are then subjected to cyclization reactions to form the pyrazole ring. The final step involves the acylation of the phenyl ring with acetic anhydride to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is believed to result from its ability to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to the death of the bacteria. The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound Pyrazoline Furan-2-carbonyl, pyridin-3-yl, acetamide Not reported ~395.4*
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridine-acetamide Chlorophenyl, trifluoromethyl, piperazine 241–242 530
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Dichlorophenyl, cyano Not reported 280.1
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (130) Oxadiazole-urea Fluorophenyl, oxadiazole, urea Not reported ~414.4*
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide Triazole-thioether Furan-2-yl, sulfanyl, acetamide Not reported ~280.3*

*Calculated based on molecular formula.

Key Observations :

  • Substituents like the furan-2-carbonyl group differentiate it from chlorophenyl or trifluoromethyl-containing derivatives (e.g., 8b, 3), which may influence solubility and bioavailability .

Example :

  • Compound 39 (N-{4-[5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide) was synthesized via ethanol-mediated cyclization of chalcone and hydrazine derivatives .
  • The target compound likely follows a similar pathway, substituting chalcone with a furan-pyridine hybrid precursor .

Key Insights :

  • The target compound’s furan and pyridine substituents may enhance its binding to viral polymerases, as seen in related furan-carboxamide derivatives .

Pharmacokinetic and Toxicity Considerations

  • Solubility : Pyridin-3-yl and furan groups may improve water solubility compared to purely aromatic analogs (e.g., 8b) .
  • Toxicity: No direct data is available, but chlorophenyl-containing analogs (e.g., 3) show moderate cytotoxicity in vitro .

Biological Activity

N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide, with the CAS number 1448027-54-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O3, with a molecular weight of 374.4 g/mol. The structure features a furan ring, a pyridine moiety, and a pyrazole derivative, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H18N4O3
Molecular Weight374.4 g/mol
CAS Number1448027-54-0

Antibacterial Activity

Pyrazole derivatives have been reported to exhibit significant antibacterial properties. Studies indicate that compounds similar to this compound demonstrate activity against various pathogenic bacteria. For instance, substituted pyrazoles have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Research has highlighted that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators .

Other Pharmacological Activities

The biological spectrum of pyrazole derivatives extends to:

  • Antioxidant Activity : Compounds have shown the ability to scavenge free radicals and reduce oxidative stress .
  • Neuroprotective Properties : Some studies suggest neuroprotective effects against neurodegenerative diseases through modulation of neurotransmitter levels .
  • Antitubercular Activity : Certain pyrazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in preliminary studies .

Case Studies

Recent research has focused on synthesizing new pyrazole derivatives with enhanced biological activity. For example, a series of studies demonstrated that modifications at the furan or pyridine positions significantly influenced the antibacterial and anticancer potency of these compounds.

In a notable study by Sahu et al., various substituted pyrazoles were synthesized and evaluated for their antimicrobial activity using the microplate Alamar Blue assay (MABA). Compounds showed varying degrees of effectiveness against pathogenic bacteria with some achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

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